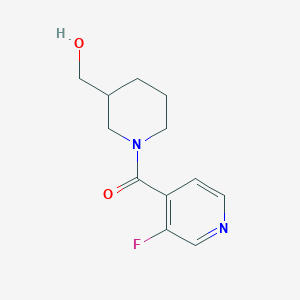
2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
Vue d'ensemble
Description
2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one, also known as 4-Chloro-N-methyl-N-(2-pyridinyl)benzenemethanamine, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperidine family, which includes compounds with a wide range of structures and properties. The compound has been studied in a variety of fields, including pharmacology, biochemistry and physiology.
Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamics Studies
Compounds structurally related to "2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one" have been explored through quantum chemical and molecular dynamics simulation studies. For instance, the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against iron metal corrosion have been predicted using density functional theory (DFT) calculations and molecular dynamics simulations (Kaya et al., 2016). These studies focus on the interaction between metal surfaces and organic molecules, highlighting the potential of similar compounds in corrosion inhibition applications.
Crystal Structure Analysis
Research on compounds with similar structural motifs includes the crystal structure analysis of various organic compounds. The crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component has been determined, shedding light on the spatial arrangement and potential intermolecular interactions of such molecules (Revathi et al., 2015). These studies are crucial for understanding the chemical and physical properties of compounds, including those with aminopiperidin and chlorophenyl groups.
Antimicrobial Activity
Some studies have focused on synthesizing new compounds for evaluating their antimicrobial properties. For example, research into novel 1H-indole derivatives has explored their antibacterial and antifungal activities, demonstrating the potential of structurally related compounds in pharmaceutical applications (Wanjari, 2020). These findings suggest that compounds with similar structural elements could be investigated for their efficacy as antimicrobial agents.
Propriétés
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-3-1-10(2-4-11)13(17)9-16-7-5-12(15)6-8-16/h1-4,12H,5-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFMFJIUYWNQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



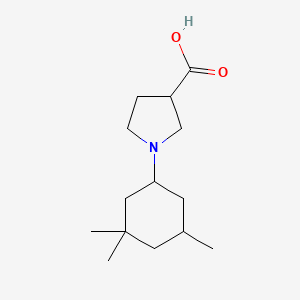
![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)
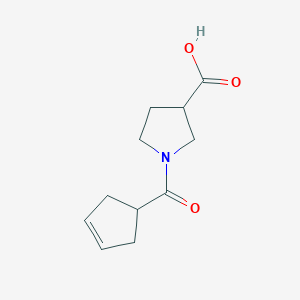
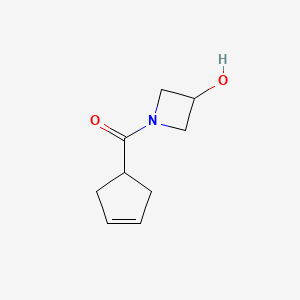
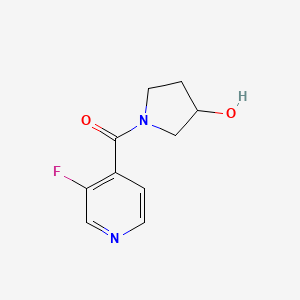

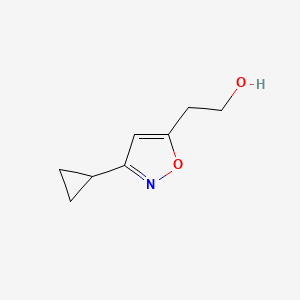


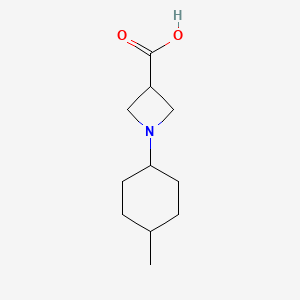
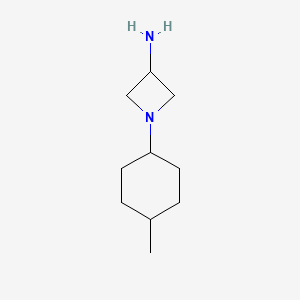
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)

